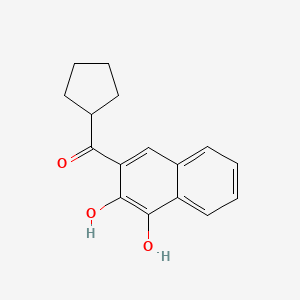
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound characterized by a cyclopentyl group attached to a naphthalene ring with two hydroxyl groups at positions 3 and 4, and a methanone group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by cyclopentylation and hydroxylation. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanol.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit certain enzymes or modulate signaling pathways, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
- Cyclopentyl(3,4-dihydroxynaphthalen-1-yl)methanone
- Cyclopentyl(3,4-dihydroxyphenyl)methanone
- Cyclopentyl(3,4-dihydroxybenzyl)methanone
Uniqueness
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the specific positioning of the hydroxyl groups on the naphthalene ring and the presence of the cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
65363-46-4 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
cyclopentyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C16H16O3/c17-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)15(18)16(13)19/h3-4,7-10,18-19H,1-2,5-6H2 |
InChIキー |
HOCPTTYTZGWRLQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


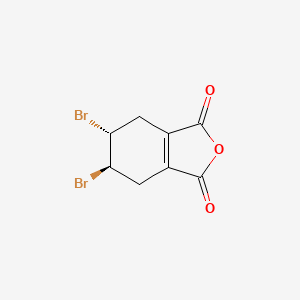
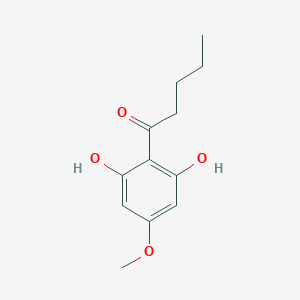
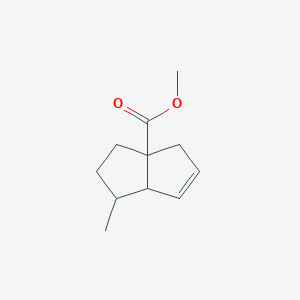
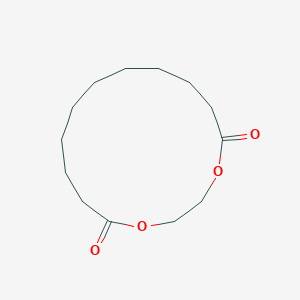
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
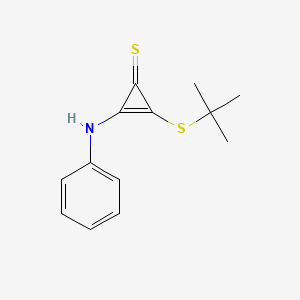
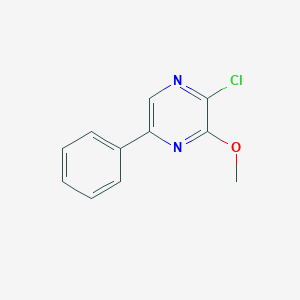

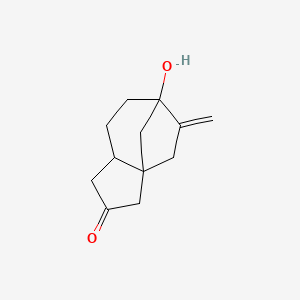
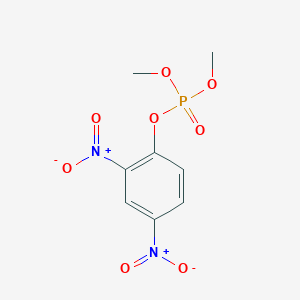
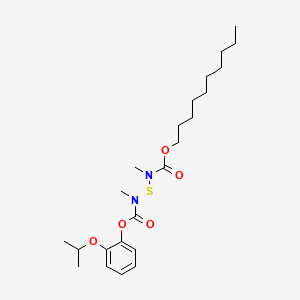
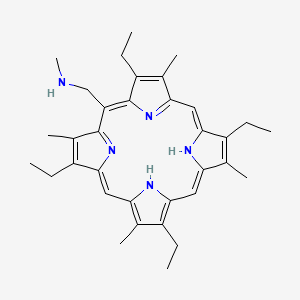
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
